5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine
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Overview
Description
5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine is a fluorinated amino acid derivative. The presence of fluorine atoms in its structure imparts unique chemical and biological properties, making it a compound of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine structure. One common method is the nucleophilic aromatic substitution reaction, where a fluorine-containing reagent is used to replace a hydrogen atom on the aromatic ring. This can be achieved using reagents such as trifluoromethoxybenzene and fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like sodium methoxide for methoxylation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on enzyme activity and protein function due to the presence of fluorine atoms.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and resistance to degradation
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine involves its interaction with biological molecules, primarily proteins and enzymes. The fluorine atoms can influence the compound’s binding affinity and specificity towards its molecular targets. This can result in the modulation of enzyme activity or receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-DL-tryptophan: Another fluorinated amino acid with similar applications in research.
2-Fluoro-DL-phenylalanine: A simpler fluorinated derivative of phenylalanine.
Trifluoromethyl-DL-phenylalanine: Contains a trifluoromethyl group instead of a trifluoromethoxy group
Uniqueness
5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical and biological properties. These features can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable tool in various research applications .
Properties
IUPAC Name |
(2S)-2-amino-3-[5-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO3/c11-6-1-2-8(18-10(12,13)14)5(3-6)4-7(15)9(16)17/h1-3,7H,4,15H2,(H,16,17)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADECALOIHLLEMM-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(C(=O)O)N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)C[C@@H](C(=O)O)N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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